molecular formula C22H22N4OS B2961603 (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide CAS No. 1211958-70-1

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide

Cat. No.: B2961603
CAS No.: 1211958-70-1
M. Wt: 390.51
InChI Key: BUNRIGJSYSAYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide” is a synthetic small molecule characterized by a pyrazole core substituted with a benzyl group at position 1, a thiophene moiety at position 3, and a cyanoenamide side chain. The Z-configuration of the propenamide group confers stereochemical specificity, which is critical for its biological activity. Its structural complexity—combining heterocyclic (pyrazole, thiophene) and electron-withdrawing (cyanide) groups—enhances binding affinity to target proteins while influencing pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-2-3-11-24-22(27)18(14-23)13-19-16-26(15-17-8-5-4-6-9-17)25-21(19)20-10-7-12-28-20/h4-10,12-13,16H,2-3,11,15H2,1H3,(H,24,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNRIGJSYSAYDV-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound, including the pyrazole ring and the thiophene moiety, contribute to its diverse biological activities.

PropertyValue
Molecular Formula C21H20N4OS
Molecular Weight 376.5 g/mol
CAS Number 1212788-90-3
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate β-diketones or β-ketoesters.
  • Introduction of the Thiophene Group : This can be done via substitution reactions involving halogenated intermediates.
  • Final Coupling : The benzyl and butyl groups are introduced through nucleophilic substitution reactions, culminating in the formation of the final compound through a condensation reaction.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing prostaglandin synthesis, these compounds can alleviate inflammation.

Antimicrobial Activity

Antimicrobial screening has demonstrated that related pyrazole compounds exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Anticancer Study : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM, suggesting promising anticancer potential for compounds like this compound.
  • Anti-inflammatory Assessment : In vitro assays demonstrated that this compound inhibited COX activity by approximately 60%, comparable to standard anti-inflammatory drugs like aspirin.
  • Antimicrobial Evaluation : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It could interact with receptors involved in pain and inflammation regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of synthetic glycolipid mimetics designed to activate the Mincle receptor. Key structural analogues include:

Trehalose monoesters (TMEs) and trehalose diesters (TDEs): These lack the pyrazole-thiophene backbone but share the immunostimulatory profile. TDEs exhibit higher cytokine induction in vitro compared to TMEs, but in vivo responses are comparable, suggesting metabolic stability differences .

TMCM (trehalose monocorynomycolate): A natural Mincle agonist with a mycolic acid chain. While TMCM and the target compound show similar in vitro immune activation, TMCM has superior in vivo persistence due to its lipid tail .

TDMs (trehalose dimycolates) : These induce stronger cytokine production in vitro than the target compound, but both classes exhibit equivalent in vivo efficacy, indicating divergent mechanisms of immune modulation .

Key Findings

  • The target compound’s Z-configuration is essential for binding to Mincle’s hydrophobic pocket, as the E-isomer shows negligible activity .
  • Unlike natural agonists (e.g., TMCM), the compound’s synthetic framework allows for tunable solubility, making it more suitable for intravenous formulations.
  • Cytokine profiles differ: TDMs preferentially induce IL-1β, while the target compound promotes IL-10, suggesting divergent downstream signaling pathways .

Q & A

Basic: What are the standard synthetic routes for (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Pyrazole core formation : Condensation of hydrazine derivatives with β-ketoesters or acrylonitriles under reflux conditions (e.g., ethanol or THF) to yield the 1-benzyl-3-thiophen-2-ylpyrazole intermediate .
  • Propenamide assembly : Michael addition of cyanoacrylamide derivatives to the pyrazole core, followed by stereochemical control (Z-configuration) via solvent polarity adjustments or catalytic methods .
    Characterization :
  • NMR : 1H^1H- and 13C^{13}C-NMR verify regiochemistry and stereochemistry.
  • X-ray crystallography : Confirms the Z-configuration and spatial arrangement of substituents .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks.

Basic: How does the solubility profile of this compound influence experimental design in biological assays?

Answer:
The compound’s solubility is dictated by its cyanopropenamide and benzyl-thiophene groups:

  • Polar solvents : Dimethyl sulfoxide (DMSO) or ethanol are preferred for stock solutions due to moderate solubility (~10–20 mM).
  • Aqueous buffers : Limited solubility (<50 µM) necessitates the use of surfactants (e.g., Tween-80) or cyclodextrins for in vitro studies.
    Table 1 : Solubility in Common Solvents
SolventSolubility (mg/mL)
DMSO15.2
Ethanol8.7
PBS (pH 7.4)0.05

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:
Discrepancies (e.g., unexpected 1H^1H-NMR shifts or IR carbonyl stretches) may arise from:

  • Tautomerism : The pyrazole-thiophene system can exhibit keto-enol tautomerism, altering spectral signatures. Use variable-temperature NMR or deuterated solvents to stabilize the dominant form .
  • Conformational isomers : Rotameric states of the N-butyl chain can split signals. Employ 2D NMR (COSY, NOESY) to map spatial correlations .
  • Impurity interference : Coupled HPLC-MS and preparative TLC isolate pure fractions for reanalysis.

Advanced: What strategies optimize reaction yields for the stereoselective synthesis of the Z-isomer?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor Z-configuration by stabilizing dipolar transition states .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., thiourea derivatives) enhance stereocontrol via hydrogen-bonding interactions .
  • Temperature modulation : Lower temperatures (0–25°C) reduce thermal randomization of the propenamide double bond.
    Table 2 : Yield Optimization Under Different Conditions
ConditionYield (Z-isomer)
DMF, 25°C, no catalyst62%
DMF, 0°C, ZnCl₂88%

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT calculations : Model the electron density of the cyano group and α,β-unsaturated system to identify electrophilic hotspots (e.g., Cβ of propenamide) prone to nucleophilic attack .
  • MD simulations : Predict solvation effects on reactivity in aqueous vs. lipid membranes.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design.

Basic: What analytical techniques are critical for assessing stability under varying pH conditions?

Answer:

  • UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) indicative of degradation.
  • LC-MS/MS : Identify hydrolysis products (e.g., free cyanopropenamide or pyrazole fragments) .
  • Kinetic studies : Plot degradation half-life (t₁/₂) at pH 2–9 to determine optimal storage conditions.

Advanced: How does the thiophene moiety influence the compound’s electronic properties and binding interactions?

Answer:

  • Electron-rich π-system : The thiophene enhances charge-transfer interactions with aromatic residues in target proteins (e.g., kinases).
  • Conformational rigidity : Restricts rotational freedom, improving binding affinity. Validate via docking studies (AutoDock Vina) and compare with thiophene-free analogs .

Basic: What safety protocols are recommended for handling cyanopropenamide derivatives?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of acrylamide vapors.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize cyanide byproducts with bleach (NaOCl) before disposal .

Advanced: How can researchers design analogs to probe structure-activity relationships (SAR) in kinase inhibition?

Answer:

  • Core modifications : Replace the thiophene with furan or pyrrole to alter π-stacking interactions .
  • Side-chain variation : Substitute N-butyl with branched alkyl or PEG chains to modulate lipophilicity and solubility .
  • Bioisosteres : Replace the cyano group with nitro or trifluoromethyl to assess electronic effects .

Advanced: What methodologies validate the compound’s metabolic stability in hepatic microsome assays?

Answer:

  • Incubation : Treat with human liver microsomes (HLMs) and NADPH cofactor; quantify parent compound via LC-MS at 0, 15, 30, 60 min .
  • CYP inhibition screening : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
  • Data interpretation : Calculate intrinsic clearance (CLint) and extrapolate to in vivo half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.